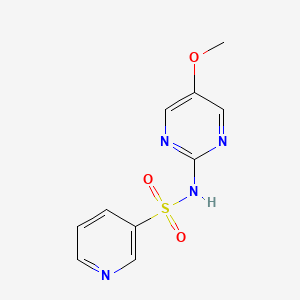
3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide (also known as MPEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders.
作用機序
MPEP acts as a selective antagonist of mGluR5, which is a G-protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases. By blocking the activity of mGluR5, MPEP can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the release of glutamate in the brain, which is a key neurotransmitter involved in various neurological disorders. MPEP has also been shown to modulate the release of dopamine and GABA, which are involved in the regulation of mood, cognition, and behavior. Furthermore, MPEP has been found to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease.
実験室実験の利点と制限
MPEP has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. MPEP is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using MPEP in lab experiments. It has low solubility in water, which can limit its efficacy in some experiments. Furthermore, MPEP has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models.
将来の方向性
There are several future directions for the study of MPEP. One area of research is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for various neurological disorders. Another area of research is the investigation of the role of mGluR5 in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases. Furthermore, the potential use of MPEP in combination with other drugs for the treatment of neurological disorders should be explored. Overall, the study of MPEP has the potential to provide valuable insights into the underlying mechanisms of various neurological disorders and may lead to the development of novel therapeutic strategies.
合成法
The synthesis of MPEP involves a series of chemical reactions, starting with the condensation of 2-ethoxypyridine with propargyl bromide to form 2-ethoxy-5-propargylpyridine. This compound is then reacted with methylamine to yield N-methyl-N-prop-2-ynylpyridine-2-carboxamide. Finally, the carboxylic acid group is introduced by reacting the compound with ethyl chloroformate to obtain MPEP.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. MPEP has also been found to reduce alcohol consumption in rats and mice, suggesting its potential use in the treatment of alcohol addiction. Furthermore, MPEP has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-8-14(3)12(15)11-6-7-13-9-10(11)5-2/h1,6-7,9H,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBNCPLLLMBHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625898.png)

![4-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-3-bromobenzonitrile](/img/structure/B6625910.png)
![N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide](/img/structure/B6625911.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-methoxybenzonitrile](/img/structure/B6625918.png)
![2-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-5-chlorobenzonitrile](/img/structure/B6625920.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile](/img/structure/B6625922.png)
![(4aR,7aS)-1-[[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625926.png)
![(4aR,7aS)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625933.png)
![2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile](/img/structure/B6625938.png)


![6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6625959.png)
